Delamanid
Vue d'ensemble
Description
Le Delamanid est un dérivé nitro-dihydro-imidazooxazole utilisé principalement dans le traitement de la tuberculose multirésistante (MDR-TB). Il est connu pour son activité antituberculeuse in vitro et in vivo puissante contre les souches de Mycobacterium tuberculosis sensibles aux médicaments et résistantes aux médicaments . Le this compound est commercialisé sous le nom commercial Deltyba et est approuvé pour une utilisation dans plusieurs pays, notamment le Japon et ceux de l'Union européenne .
Applications De Recherche Scientifique
Delamanid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nitroimidazole derivatives.
Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.
Medicine: Primarily used in the treatment of multidrug-resistant tuberculosis. .
Industry: Employed in the development of new antitubercular drugs and formulations.
Analyse Biochimique
Biochemical Properties
Delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acid, which are essential components of the mycobacterial cell wall . This inhibition is achieved through the F420 coenzyme mycobacteria system, which generates nitrous oxide . The interaction between this compound and these biomolecules disrupts the integrity of the bacterial cell wall, thereby exerting its antimycobacterial properties .
Cellular Effects
This compound’s impact on cellular processes is primarily observed in its effects on Mycobacterium tuberculosis. By inhibiting the synthesis of key cell wall components, this compound disrupts the normal function of the bacteria, leading to their eventual death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism associated with the synthesis and maintenance of the cell wall .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of methoxy- and keto-mycolic acid synthesis through the F420 coenzyme mycobacteria system . This system generates nitrous oxide, which contributes to the antimycobacterial properties of this compound . The active free radical produced by the mycobacterial F420-dependent nitroreductase coenzyme system is also a part of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
Its stability and long-term effects on cellular function have been observed in in vitro studies
Dosage Effects in Animal Models
Preliminary studies suggest that this compound has a dose-dependent effect on the treatment of MDR-TB
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of mycolic acids . It interacts with the F420 coenzyme mycobacteria system, which plays a crucial role in these metabolic pathways
Transport and Distribution
It is known that this compound is primarily metabolized by albumin into the metabolite DM-6705
Subcellular Localization
Given its role in inhibiting the synthesis of cell wall components, it is likely that this compound localizes to areas of the cell where these synthesis processes occur
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le Delamanid est synthétisé par un processus en plusieurs étapes impliquant la formation du noyau imidazooxazole suivie de l'introduction de divers groupes fonctionnels. Les étapes clés comprennent :
- Formation du cycle imidazooxazole.
- Introduction du groupe nitro.
- Attachement des groupes trifluorométhoxyphénoxy et pipéridinylphénoxy.
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend :
- Utilisation de l'homogénéisation haute pression pour l'émulsification.
- Séchage par pulvérisation pour former une poudre sèche.
- Assurer la stabilité par nano-encapsulation pour améliorer la cinétique de dissolution aqueuse .
Analyse Des Réactions Chimiques
Types de réactions : Le Delamanid subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro est réduit en amine.
Oxydation : Le cycle imidazooxazole peut subir une oxydation dans des conditions spécifiques.
Substitution : Les groupes fonctionnels sur le cycle imidazooxazole peuvent être substitués par d'autres groupes.
Réactifs et conditions courants :
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone.
Oxydation : Utilisation d'agents oxydants comme le permanganate de potassium.
Substitution : Réactions de substitution nucléophile en utilisant des nucléophiles appropriés.
Principaux produits :
- La réduction du groupe nitro conduit à la formation d'un dérivé aminé.
- L'oxydation du cycle imidazooxazole peut produire divers dérivés oxydés.
- Les réactions de substitution donnent une variété de composés imidazooxazole substitués .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les dérivés nitroimidazoles.
Biologie : Investigué pour ses effets sur Mycobacterium tuberculosis et d'autres souches bactériennes.
Médecine : Principalement utilisé dans le traitement de la tuberculose multirésistante. .
Industrie : Employé dans le développement de nouveaux médicaments et formulations antituberculeux.
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la synthèse des acides méthoxy- et céto-mycoliques, qui sont des composants essentiels de la paroi cellulaire mycobactérienne. C'est un promédicament qui nécessite une activation par le système coenzyme F420 mycobactérien, y compris la nitroréductase dépendante de la déazaflavine. Cette activation conduit à la génération d'espèces réactives de l'azote, qui perturbent la synthèse des acides mycoliques et finissent par tuer les bactéries .
Composés similaires :
Prétomanid : Un autre dérivé nitroimidazole utilisé dans le traitement de la tuberculose.
Isoniazide : Un médicament antituberculeux de première ligne qui inhibe la synthèse des acides mycoliques.
Rifampicine : Un antibiotique qui inhibe la synthèse de l'ARN bactérien.
Comparaison :
This compound vs. Prétomanid : Le this compound présente une puissance in vitro supérieure contre les souches de tuberculose multirésistante et extrêmement résistante aux médicaments par rapport au prétomanid.
This compound vs. Isoniazide : Bien que tous deux inhibent la synthèse des acides mycoliques, le this compound a un mécanisme distinct impliquant le système coenzyme F420.
This compound vs. Rifampicine : Le this compound cible la synthèse des acides mycoliques, tandis que la rifampicine inhibe la synthèse de l'ARN, ce qui les rend complémentaires dans la thérapie combinée
Le mécanisme d'action unique du this compound et son efficacité contre les souches résistantes aux médicaments en font un atout précieux pour l'arsenal des médicaments antituberculeux.
Mécanisme D'action
Delamanid exerts its effects by inhibiting the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. It is a prodrug that requires activation by the mycobacterial F420 coenzyme system, including the deazaflavin-dependent nitroreductase. This activation leads to the generation of reactive nitrogen species, which disrupt the synthesis of mycolic acids and ultimately kill the bacteria .
Comparaison Avec Des Composés Similaires
Pretomanid: Another nitroimidazole derivative used in the treatment of tuberculosis.
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: An antibiotic that inhibits bacterial RNA synthesis.
Comparison:
Delamanid vs. Pretomanid: this compound exhibits greater in vitro potency against multidrug-resistant and extensively drug-resistant tuberculosis strains compared to pretomanid.
This compound vs. Isoniazid: While both inhibit mycolic acid synthesis, this compound has a distinct mechanism involving the F420 coenzyme system.
This compound vs. Rifampicin: this compound targets mycolic acid synthesis, whereas rifampicin inhibits RNA synthesis, making them complementary in combination therapy
This compound’s unique mechanism of action and its efficacy against drug-resistant strains make it a valuable addition to the arsenal of antitubercular drugs.
Propriétés
IUPAC Name |
(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOLTSRNUSPPH-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218326 | |
Record name | Delamanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid. | |
Record name | Delamanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
681492-22-8 | |
Record name | Delamanid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681492-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Delamanid [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delamanid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11637 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Delamanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60218326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELAMANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.